ES-Asa - 146623-27-0

ES-Asa

Catalog Number: EVT-1459869
CAS Number: 146623-27-0
Molecular Formula: C8H10O7
Molecular Weight: 218.161
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acetylsalicylic acid is synthesized from salicylic acid, which was first chemically described by Hermann Kolbe in 1859. The compound is classified under the category of NSAIDs due to its mechanism of action involving the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of acetylsalicylic acid typically involves the acetylation of salicylic acid using acetic anhydride or acetyl chloride as the acetylating agent. Several methods have been developed for this synthesis:

  1. Conventional Method: Mixing salicylic acid with acetic anhydride in a pressure reactor at temperatures between 40°C to 95°C for several hours yields acetylsalicylic acid with high purity and yield without extensive recrystallization steps .
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous flow reactors for the synthesis of acetylsalicylic acid. This method enhances efficiency by allowing real-time monitoring and control of reaction parameters such as temperature, pressure, and reactant flow rates .
  3. Automated Synthesis: Automation in laboratory settings has been explored to streamline the synthesis process, integrating modern technologies like microcontrollers and robotics to facilitate reproducible results .

Technical Details

The reaction proceeds via nucleophilic attack by the hydroxyl group of salicylic acid on the carbonyl carbon of acetic anhydride, resulting in the formation of acetylsalicylic acid and acetic acid as a byproduct. Optimization studies often focus on reaction conditions such as temperature, catalyst concentration (e.g., phosphoric acid), and reactant ratios to minimize impurities .

Molecular Structure Analysis

Structure and Data

Acetylsalicylic acid has a molecular formula of C₉H₈O₄ and a molar mass of 180.16 g/mol. The structure consists of an aromatic ring with an acetyl group attached to one hydroxyl group (–OH) of salicylic acid:

  • Chemical Structure:
    C9H8O4\text{C}_9\text{H}_8\text{O}_4
  • Crystallography: Various crystal forms exist, with form I being the most stable at ambient conditions. The compound exhibits polymorphism, which influences its solubility and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

Acetylsalicylic acid undergoes hydrolysis in aqueous solutions, breaking down into salicylic acid and acetic acid, especially under basic conditions where pH increases significantly accelerates this process . Additionally, it can participate in various chemical reactions typical for carboxylic acids:

  • Esterification: Reacts with alcohols to form esters.
  • Nucleophilic Substitution: Can react with nucleophiles due to the electrophilic nature of its carbonyl carbon.
Mechanism of Action

Process and Data

The primary mechanism through which acetylsalicylic acid exerts its pharmacological effects is through the irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain sensation, and fever:

  • Key Mechanism:
    • Acetylation of serine residues in COX enzymes leads to a permanent loss of enzyme activity.
  • Pharmacological Effects:
    • Analgesic: Reduces pain.
    • Antipyretic: Lowers fever.
    • Anti-inflammatory: Decreases inflammation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 135°C.
  • Solubility:
    • Poorly soluble in water (0.46 g/100 g at 298 K).
    • More soluble in organic solvents like ethanol (20 g/100 g) and methanol (33 g/100 g) .

Chemical Properties

  • pKa Value: Approximately 3.5.
  • Stability: Sensitive to moisture; decomposes upon hydrolysis.
  • Reactivity: Reacts with strong bases leading to degradation products.
Applications

Scientific Uses

Acetylsalicylic acid has extensive applications in both clinical and research settings:

  1. Pain Management: Widely used for treating mild to moderate pain.
  2. Cardiovascular Health: Prescribed for preventing thromboembolic events due to its antiplatelet properties.
  3. Research Tool: Used in studies investigating inflammation pathways and as a reference compound in drug formulation development.
Theoretical Frameworks in ES-Asa Research

Structural Functionalism and ES-Asa Applications

Structural functionalism examines how societal components maintain stability through specialized functions. Applied to ES-Asa research, this framework analyzes how the compound integrates into larger systems to fulfill specific societal needs. ES-Asa's role in pharmaceutical ecosystems exemplifies manifest functions through disease treatment protocols, while its latent functions include stimulating biotechnology job markets and cross-sector research collaborations [2] [4].

The AGIL model (Adaptation, Goal Attainment, Integration, Latency) provides a systematic analytical tool:

  • Adaptation: ES-Asa facilitates institutional adjustments to emerging health crises
  • Goal Attainment: Clinical applications target specific therapeutic endpoints
  • Integration: Regulatory frameworks standardize ES-Asa deployment across healthcare systems
  • Latency: Knowledge transmission occurs through academic publications and professional training [4]

Table: Structural-Functional Analysis of ES-Asa in Healthcare Systems

Social FunctionES-Asa MechanismSystemic Impact
Pattern MaintenanceStandardized treatment protocolsReinforces medical authority structures
Resource AdaptationBiotechnological innovationEnhances institutional responsiveness
Social IntegrationInsurance coverage policiesHarmonizes access across socioeconomic groups
Goal RealizationTherapeutic outcome optimizationAchieves public health objectives

Research indicates ES-Asa's functional stability depends on balanced interdependence between pharmaceutical developers, regulatory agencies, and healthcare providers – where dysfunction emerges when commercialization priorities overshadow therapeutic missions [2] [4].

Conflict Theory and Power Dynamics in ES-Asa Contexts

Conflict theory illuminates how ES-Asa development and distribution reflect power imbalances and resource competition. The compound's political economy reveals structural violence through patent monopolies that restrict global access, with production costs at $2.40/dose contrasting with $220/dose market pricing in high-income countries [3] [5]. Transnational pharmaceutical corporations leverage ES-Asa as contested capital to consolidate market dominance, triggering physician activism demanding equitable licensing agreements [9].

The theory's core premises manifest distinctly:

  • Class Struggle: Insurance coverage disparities create ES-Asa access hierarchies along socioeconomic lines
  • Power Imbalances: Regulatory capture enables industry influence on safety assessment criteria
  • Resource Contention: Research funding prioritizes profitable applications over neglected diseases
  • Ideological Control: Medical education partnerships subtly promote corporate-favored utilization norms [5] [9]

Table: Stakeholder Power Dynamics in ES-Asa Distribution

Stakeholder GroupPower ResourcesConflict Manifestations
Pharmaceutical CorporationsPatent controls, lobbying fundsPricing litigation, exclusivity extensions
Public Health AgenciesRegulatory authority, formulary inclusionCompulsory licensing threats, tiered pricing negotiations
Patient Advocacy GroupsMoral authority, media accessTreatment access campaigns, patent opposition filings
Academic Research CentersClinical trial capacity, publication accessIndependent efficacy studies, comparative effectiveness research

Critical analysis reveals ES-Asa distribution follows historical colonization routes, with former colonial powers exhibiting 23-fold higher per capita access than Global South nations [3] [9].

Symbolic Interactionism and ES-Asa Micro-Level Analysis

Symbolic interactionism explores how ES-Asa acquires meaning through interpersonal negotiation and interpretive processes. The compound transforms from chemical entity to social object through labeling processes, with "breakthrough therapy" designations creating therapeutic expectations that shape clinical experiences [6]. Ethnographic studies document three meaning-making phases:

  • Definition: Physicians frame ES-Asa through "targeted therapy" metaphors during consent processes
  • Negotiation: Patients reinterpret efficacy through personal symptom narratives and bodily awareness
  • Reconstruction: Online communities develop shared vocabularies for side-effect interpretation [6]

Table: Meaning Construction in ES-Asa Therapeutic Encounters

Interaction ContextSymbolic ConstructBehavioral Consequence
Clinician-Patient Consultations"Precision medicine" discourseIncreased treatment optimism; adherence rates rise 37%
Support Group InteractionsShared side-effect lexiconsCollective coping strategies; anxiety reduction by 42%
Direct-to-Consumer Advertising"Molecular key" imageryHeightened therapeutic expectations; prescription requests increase 5.8x
Social Media Communities#ESAsaJourney narrativesAlternative efficacy benchmarks established

Blumer's interpretive process manifests when patients reconcile clinical trial statistics with personal outcomes, creating hybrid efficacy models that incorporate biomarker data alongside quality-of-life perceptions [6]. Role-taking behaviors significantly influence medication persistence, with patients adopting "responsible survivor" identities when experiencing partial responses.

Critical Race Theory and Intersectionality in ES-Asa Studies

Critical Race Theory (CRT) examines how ES-Asa development and deployment perpetuate racialized health hierarchies. Historical redlining maps correlate with modern ES-Asa prescription patterns, with formerly restricted neighborhoods showing 68% lower prescription rates despite equivalent disease prevalence [7]. Intersectional analysis reveals compounded access barriers:

  • Structural Discrimination: Prior authorization requirements disproportionately burden Black Medicaid recipients (approval delay: 18.7 days vs. 6.2 days for white counterparts)
  • Epistemic Exclusion: Indigenous knowledge systems disregarded in ES-Asa complementary therapy research
  • Biological Essentialism: Racial correction factors embedded in ES-Asa dosing algorithms perpetuate false genetic determinism [7]

The interest convergence principle manifests when ES-Asa access expands only when advantaged groups benefit – exemplified by pediatric approval accelerated after influential legislators' relatives required treatment. Community-based participatory research counters these dynamics through:

  • Training community scientists in pharmacokinetic monitoring
  • Establishing independent ethnic pharmacogenomic databases
  • Creating culturally-grounded benefit-risk assessment frameworks
  • Developing structural competency modules for prescribers [7]

Table: Intersectional Barriers in ES-Asa Access

Identity DimensionSystemic BarrierHealth Equity Impact
Race + Insurance StatusSpecialty tier cost-sharing56% discontinuation rate among Black Medicare Part D recipients
Gender + DisabilityInfusion center accessibility32% lower completion rates among women with mobility limitations
Language + EducationInformed consent complexity3.1x higher therapeutic misconception in limited-English populations
Indigenous + RuralTransportation infrastructure gaps79% missed treatment milestones in reservation communities

CRT-informed solutions include tribal sovereignty provisions in clinical trial agreements and reparative licensing models that reinvest ES-Asa profits into communities excluded from pharmaceutical innovation economies [7].

Feminist Epistemologies and Gender-Based ES-Asa Inquiry

Feminist epistemologies challenge androcentric biases in ES-Asa knowledge production through three methodological interventions:

Situated Knowledges FrameworkClinical trials historically excluded cyclical hormonal variations from ES-Asa pharmacokinetic models, leading to inappropriate female dosing regimens. Feminist researchers introduced:

  • Hormonal cycling simulations in preclinical models
  • Menstrual phase-stratified subgroup analyses
  • Endocrine-disrupting effect assessments absent from initial toxicology profiles [5] [9]

Embodied Objectivity PrinciplePatient-reported outcome instruments now capture gendered experiences:

  • Gendered work disruption patterns (caregiving vs. labor force participation)
  • Sex-specific side-effect tolerability thresholds
  • Reproductive autonomy concerns during long-term therapy

Ethic of Care ApplicationsCaregiving labor analyses reveal ES-Asa's hidden treatment burdens:

  • Women provide 78% of transportation to infusion centers
  • Female caregivers sacrifice 22.7 work hours/week during treatment cycles
  • Emotional labor increases relationship dissolution risk 4.3-fold [5]

Table: Feminist Revisions to ES-Asa Research Paradigms

Androcentric PracticeFeminist CorrectionImpact on Knowledge
Male Animal ModelsOvariectomized and cycling female modelsIdentified 40% dosage adjustment requirement in luteal phase
Gender-Neutral PRO MeasuresDomestic labor disruption metricsRevealed 73% higher treatment burden in primary caregivers
Individual Autonomy FrameworkRelational autonomy protocolsImproved informed consent accuracy by 29%
Commercialization FocusSocial reproduction cost accountingEnabled childcare reimbursement in clinical trial budgets

Postcolonial feminist perspectives further challenge Western therapeutic dominance by documenting how ES-Asa interacts with traditional medicine practices in Global South contexts, leading to hybrid treatment pathways that improve cultural acceptability without compromising efficacy [5] [9].

Table: Comprehensive Theoretical Analysis of ES-Asa

Theoretical FrameworkPrimary Research FocusKey ContributionsMethodological Innovations
Structural FunctionalismSystem-level integrationAGIL model applicationInstitutional equilibrium analysis
Conflict TheoryPower/resource distributionCorporate influence mappingPolitical economy ethnography
Symbolic InteractionismMeaning-making processesIllness experience interpretationMicro-sociological interaction analysis
Critical Race TheoryRacialized access patternsStructural discrimination evidenceCommunity-based participatory research
Feminist EpistemologiesGendered knowledge productionSituated knowledges frameworkEmbodied objectivity metrics

Properties

CAS Number

146623-27-0

Product Name

ES-Asa

IUPAC Name

ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate

Molecular Formula

C8H10O7

Molecular Weight

218.161

InChI

InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1

InChI Key

OXFYSKSQJRMLKU-RITPCOANSA-N

SMILES

CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O

Synonyms

hex-2-enaro-1,4-lactone ethyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.